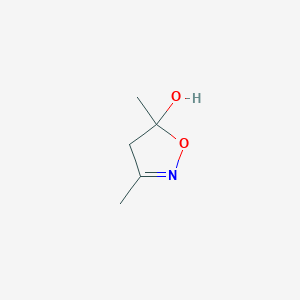
3,5-Dimethyl-4,5-dihydro-1,2-oxazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-4,5-dihydro-1,2-oxazol-5-ol is a heterocyclic compound with the molecular formula C5H9NO2. It is part of the oxazoline family, which is characterized by a five-membered ring containing both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4,5-dihydro-1,2-oxazol-5-ol typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® at room temperature, resulting in the formation of oxazolines with inversion of stereochemistry . Another approach involves the use of Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane for cyclodehydration .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using flow chemistry techniques. This involves the continuous flow of reactants through a packed reactor containing commercial manganese dioxide, which facilitates the oxidative aromatization of oxazolines to oxazoles .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4,5-dihydro-1,2-oxazol-5-ol undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Manganese dioxide, DBU, bromotrichloromethane, and other oxidizing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Scientific Research Applications
3,5-Dimethyl-4,5-dihydro-1,2-oxazol-5-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4,5-dihydro-1,2-oxazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, affecting biochemical pathways and cellular processes. Its unique structure allows it to bind to active sites of enzymes, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylisoxazole: Similar in structure but lacks the oxygen atom in the ring.
4,5-Dihydro-1,2-oxazole: Similar ring structure but different substituents.
Uniqueness
3,5-Dimethyl-4,5-dihydro-1,2-oxazol-5-ol is unique due to its specific substitution pattern and the presence of both nitrogen and oxygen in the ring. This gives it distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
53009-14-6 |
|---|---|
Molecular Formula |
C5H9NO2 |
Molecular Weight |
115.13 g/mol |
IUPAC Name |
3,5-dimethyl-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C5H9NO2/c1-4-3-5(2,7)8-6-4/h7H,3H2,1-2H3 |
InChI Key |
ONGOAFFLJJCZCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(C1)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


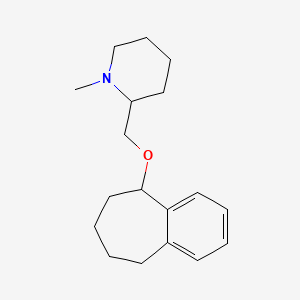
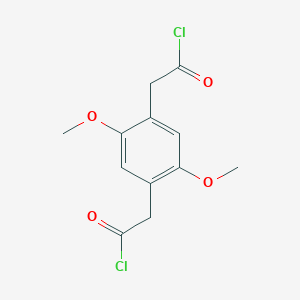
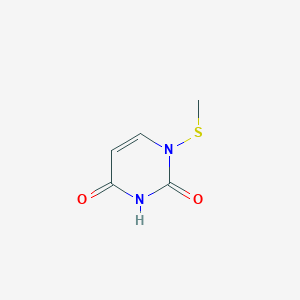
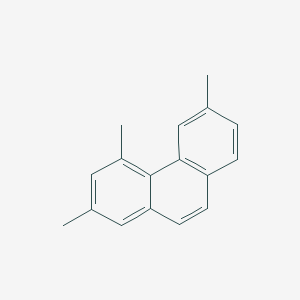
![1H-Imidazo[1,2-A]indole](/img/structure/B14653342.png)
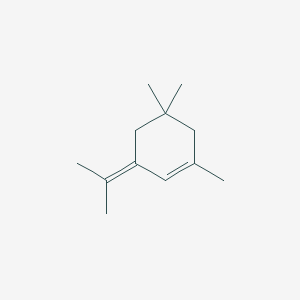
![2-[2-(Quinolin-2-yl)hydrazinylidene]acenaphthylen-1(2H)-one](/img/structure/B14653348.png)
![Bicyclo[3.2.0]hepta-1,4-dien-3-one](/img/structure/B14653351.png)


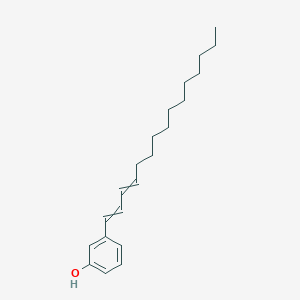
![4-[Bis(dimethylamino)phosphoryl]benzoic acid](/img/structure/B14653394.png)
![(Butoxymethoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14653395.png)
![2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine](/img/structure/B14653401.png)
